molecular formula C16H18N6O2S B12168866 1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12168866
M. Wt: 358.4 g/mol
InChI Key: KAWMFEWTPWJSET-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction sequence starting from readily available precursors

    Reaction Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as this compound and this compound share similar structural features but differ in their functional groups or substituents.

    Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

1,3,6-trimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H18N6O2S/c1-8-7-10(12-9(2)21-22(3)13(12)17-8)14(23)18-16-20-19-15(25-16)11-5-4-6-24-11/h7,11H,4-6H2,1-3H3,(H,18,20,23)

InChI Key

KAWMFEWTPWJSET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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